molecular formula C9H6BrN3O2 B1517237 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 944901-52-4

1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1517237
CAS No.: 944901-52-4
M. Wt: 268.07 g/mol
InChI Key: XTICDBQCZOQKSL-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid ( 944901-52-4) is a high-purity chemical building block of significant interest in advanced research and development. This compound features a bromophenyl moiety attached to a 1,2,3-triazole ring that is further functionalized with a carboxylic acid group, making it a versatile scaffold for further synthetic modification. The molecular formula is C9H6BrN3O2, and it has a molecular weight of 268.07 g/mol . This compound is primarily utilized in medicinal chemistry and chemical biology research as a key intermediate for the synthesis of more complex molecules. The bromine atom serves as a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the introduction of diverse structural elements. Simultaneously, the carboxylic acid group allows for amide bond formation or esterification, facilitating the creation of molecular libraries for drug discovery and bioactivity screening. The 1,2,3-triazole core, often accessed via click chemistry, is known for its metabolic stability and ability to participate in hydrogen bonding, contributing to improved pharmacokinetic properties in target molecules . Proper storage is essential for maintaining product integrity. This reagent requires an inert atmosphere and cold-chain transportation and storage between 2-8°C . This product is labeled with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers should handle with appropriate precautions and refer to the safety datasheet for detailed handling procedures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-bromophenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O2/c10-6-1-3-7(4-2-6)13-5-8(9(14)15)11-12-13/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTICDBQCZOQKSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944901-52-4
Record name 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid
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Biological Activity

1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 944901-52-4) is a compound that belongs to the triazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antibacterial, and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C9H6BrN3O2
  • Molecular Weight : 268.07 g/mol
  • SMILES : C1=CC(=CC=C1N2C=C(N=N2)C(=O)O)Br

1. Anti-inflammatory Activity

Research indicates that compounds containing the triazole moiety exhibit significant anti-inflammatory effects. Specifically, studies have shown that derivatives of 1,2,4-triazoles can inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), leading to reduced production of pro-inflammatory cytokines.

  • Mechanism : The anti-inflammatory mechanism often involves the inhibition of COX-1/COX-2 enzymes and modulation of cytokine levels.
  • Case Study : A study highlighted that certain triazole derivatives displayed lower ulcerogenic potential compared to standard anti-inflammatory drugs like indomethacin and naproxen .

2. Antibacterial Activity

The antibacterial properties of triazole derivatives have been well-documented. Research has demonstrated that this compound exhibits potent antibacterial activity against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli0.12 - 1.95 µg/mL
S. aureus0.25 - 2.00 µg/mL
P. aeruginosa0.50 - 3.00 µg/mL
  • Mechanism : The antibacterial activity is often attributed to the ability of triazoles to inhibit DNA gyrase and other essential bacterial enzymes.
  • Research Findings : A comprehensive study showed that triazole derivatives exhibited excellent activity against multiple pathogens with MIC values significantly lower than those of traditional antibiotics .

3. Anticancer Activity

Triazole derivatives have also been investigated for their potential anticancer properties. The presence of bromine in the phenyl ring has been linked to enhanced cytotoxic effects against cancer cell lines.

  • Mechanism : The anticancer activity is believed to be related to the induction of apoptosis in cancer cells and inhibition of tumor growth.
  • Case Study : Research has indicated that certain triazole compounds demonstrate selective cytotoxicity towards cancer cells while sparing normal cells, making them promising candidates for further development .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research has indicated that triazole derivatives exhibit significant antimicrobial properties. 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid has shown potential against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Properties : Studies have demonstrated that triazole compounds can inhibit cancer cell proliferation. The bromophenyl group enhances the compound's interaction with biological targets, potentially leading to the development of novel anticancer agents .
  • Anti-inflammatory Effects : Some derivatives of triazole have been studied for their anti-inflammatory effects. The carboxylic acid functionality may contribute to modulating inflammatory pathways, suggesting therapeutic applications in treating inflammatory diseases .

Agricultural Chemistry Applications

  • Fungicides : The compound's ability to disrupt fungal cell membranes positions it as a potential fungicide in agricultural settings. Its effectiveness against plant pathogens could lead to the development of safer and more effective agricultural chemicals .
  • Plant Growth Regulators : Triazole compounds are known to influence plant growth by regulating hormone levels. Research into this compound may reveal its utility as a plant growth regulator, enhancing crop yields and resilience .

Materials Science Applications

  • Polymer Chemistry : The incorporation of triazole units into polymers can enhance their thermal stability and mechanical properties. This compound can serve as a building block for synthesizing advanced materials with tailored properties for specific applications .
  • Sensor Development : The unique electronic properties of triazoles make them suitable for developing sensors that detect environmental pollutants or biological markers. Research into the electrochemical behavior of this compound could lead to innovative sensing technologies .

Case Studies and Research Findings

Application AreaFindingsReferences
Antimicrobial ActivityExhibits significant activity against Gram-positive and Gram-negative bacteria ,
Anticancer PropertiesInhibits proliferation of various cancer cell lines; potential for drug development ,
Agricultural ChemistryEffective against common fungal pathogens; potential use as a fungicide
Polymer ChemistryEnhances thermal stability and mechanical properties in polymer matrices
Sensor DevelopmentShows promise in electrochemical sensing applications

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazole-4-Carboxylic Acid Derivatives

Compound Name Phenyl Substituent Position 5 Substituent Notable Features References
1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Bromo None Bromine enhances electrophilicity; potential for cross-coupling reactions
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 4-Ethoxy Formyl Exhibits ring-chain tautomerism (80% open form, 20% cyclic hemiacetal)
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 2-Amino None Kinked conformation enhances antimicrobial activity; broad-spectrum antibiotic
1-(m-Tolyl)-1H-1,2,3-triazole-4-carboxylic acid 3-Methyl None Methyl group improves lipophilicity; used in CFTR inhibitor synthesis
1-(4-Iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 4-Iodo Methyl Iodo substituent facilitates metal coordination; forms stable complexes

Chemical Properties and Reactivity

  • Tautomerism : The 5-formyl derivative exhibits equilibrium between open-chain and cyclic hemiacetal forms, critical for reactivity in condensation reactions . The target compound lacks a formyl group, minimizing tautomeric complexity.
  • Solubility and Stability: Bromine’s electron-withdrawing nature reduces solubility in polar solvents compared to ethoxy or amino-substituted analogs. The carboxylic acid group enables salt formation for improved bioavailability .

Preparation Methods

Step 1: Preparation of 1-substituted-4,5-dibromo-1H-1,2,3-triazole Intermediate

  • The starting material is 1-(4-bromophenyl)-4,5-dibromo-1H-1,2,3-triazole.
  • This compound is dissolved in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) with a mass-to-volume ratio between 1:2 and 1:50.
  • The solution is cooled to a temperature range of −78°C to 0°C.

Step 2: Formation of 1-substituted-4-bromo-1H-1,2,3-triazole via Grignard Reaction

  • Isopropylmagnesium chloride (a Grignard reagent) is added to the cooled solution in a mole ratio of 0.8 to 1.5 relative to the triazole intermediate.
  • The mixture is stirred for 0.5 to 2 hours at low temperature.
  • This step selectively replaces one bromine atom to yield 1-(4-bromophenyl)-4-bromo-1H-1,2,3-triazole.

Step 3: Carboxylation via Carbon Dioxide Insertion

  • Without isolation, isopropylmagnesium chloride-lithium chloride composite is added to the reaction mixture.
  • The mixture is heated to 10°C–50°C and stirred for 0.5 to 2 hours.
  • The reaction mixture is cooled to −30°C to 0°C.
  • Carbon dioxide gas is bubbled through the mixture for 5 to 30 minutes, leading to carboxylation at the 4-position of the triazole ring.
  • The reaction is then warmed to 20°C–25°C.

Step 4: Acidification and Extraction

  • The pH is adjusted to 1–5 by adding hydrochloric acid.
  • The product is extracted one or two times with an organic solvent at a weight-to-volume ratio of 1:20.
  • The organic layer is dried with anhydrous magnesium sulfate or sodium sulfate.
  • Concentration under reduced pressure at 40°C–50°C yields a mixture of this compound and 1-(4-bromophenyl)-4-bromo-1H-1,2,3-triazole-5-carboxylic acid.

Step 5: Purification and Isolation

  • The mixture is dissolved in a mixed solvent system of THF/METHF and N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) in volume ratios ranging from 1–99% to 99–1%.
  • An inorganic or organic base and methyl iodide are added for methylation at 0°C–80°C for 5–48 hours.
  • After reaction completion, the mixture is partitioned between water and organic solvent.
  • The aqueous layer is acidified and extracted to isolate the pure this compound.
  • Final crystallization and drying under vacuum at 40°C yield the target compound.

Experimental Data and Yields

  • Using this method, yields for related 1-substituted-1H-1,2,3-triazole-4-carboxylic acids range from approximately 49% to 53%, depending on the substituent on the triazole nitrogen.
  • The reaction conditions are mild, with careful temperature control and use of Grignard reagents and carbon dioxide for carboxylation.
  • The method allows for selective functionalization and high purity of the final product after crystallization.

Summary Table of Key Reaction Conditions

Step Reagents/Conditions Temperature Range Time Notes
Dissolution of dibromo triazole THF or METHF (1:2–50 mass/volume) −78°C to 0°C Cooling required
Grignard addition Isopropylmagnesium chloride (1:0.8–1.5 mole ratio) −78°C to 0°C 0.5–2 hours Stirring under inert atmosphere
Second Grignard addition Isopropylmagnesium chloride-lithium chloride composite 10°C to 50°C 0.5–2 hours Without isolation of intermediate
Carboxylation Carbon dioxide gas bubbling −30°C to 0°C, then 20–25°C 5–30 minutes Followed by warming
Acidification and extraction Hydrochloric acid, organic solvent extraction Room temperature Drying and concentration
Methylation (optional) Methyl iodide, base (e.g., potassium carbonate) 0°C to 80°C 5–48 hours For ester formation, if desired
Crystallization and drying Cooling, vacuum drying 0°C to 40°C Final purification

Alternative Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

  • The 1-(4-bromophenyl)-1H-1,2,3-triazole core can also be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition using 4-bromophenyl azide and a suitable alkyne.
  • This method affords regioselective 1,4-disubstituted triazoles in high yields.
  • Subsequent oxidation or functional group transformation introduces the carboxylic acid at the 4-position.
  • This route is widely used for synthesizing various 1,2,3-triazole derivatives and is favored for its simplicity and efficiency.

Research Findings and Observations

  • The Grignard-based carboxylation method provides a direct route to this compound with good selectivity and moderate yields.
  • Temperature control and stoichiometric balance of reagents are critical for minimizing side reactions and maximizing yield.
  • The use of mixed solvent systems and stepwise purification ensures high purity of the final product.
  • The click reaction approach offers an alternative synthesis with high regioselectivity but requires further functionalization steps to install the carboxylic acid group.
  • Thermal behavior studies of related 1,2,3-triazole carboxylic acids show good stability, supporting their potential in pharmaceutical and material applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. A one-pot, three-component reaction involving 4-bromoaniline, sodium azide, and a suitable alkyne precursor (e.g., ethyl propiolate) is commonly employed. Optimization includes controlling stoichiometry (1:1.2 molar ratio of azide to alkyne), temperature (60–80°C), and catalyst loading (5–10 mol% CuI). Post-synthesis, the ester intermediate is hydrolyzed to the carboxylic acid using NaOH/EtOH .
  • Validation : Purity is confirmed via HPLC (>95%) and elemental analysis. Yield improvements (up to 85%) are achieved by slow addition of reactants to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Key Techniques :

  • ¹³C NMR : The triazole ring carbons appear at δ 145–155 ppm, while the carboxylic acid carbon resonates near δ 165–170 ppm. The para-bromophenyl group shows distinct aromatic signals at δ 120–130 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ are observed at m/z 282/284 (Br isotopic pattern). Fragmentation patterns confirm the triazole core and bromophenyl substituent .
  • FT-IR : A strong absorption band at ~1700 cm⁻¹ corresponds to the carboxylic acid C=O stretch .

Advanced Research Questions

Q. How does the electronic and steric profile of the 4-bromophenyl substituent influence the compound’s reactivity compared to fluorophenyl or chlorophenyl analogs?

  • Electronic Effects : The bromine atom’s strong electron-withdrawing nature increases the triazole ring’s electrophilicity, enhancing reactivity in nucleophilic substitutions. Compared to fluorine (smaller, less polarizable), bromine’s larger size and polarizability improve π-stacking interactions in biological targets .
  • Steric Considerations : The 4-bromophenyl group imposes minimal steric hindrance compared to bulkier substituents (e.g., 3-methylphenyl), preserving binding affinity in enzyme inhibition assays .

Q. What strategies can resolve contradictions in reported biological activities (e.g., enzyme inhibition potency) across studies?

  • Approach :

Purity Verification : Use HPLC-MS to rule out impurities or degradation products.

Assay Standardization : Compare IC₅₀ values under consistent conditions (pH, temperature, co-solvents). For example, carbonic anhydrase inhibition assays may vary due to buffer composition .

Structural Confirmation : Single-crystal X-ray diffraction (as in biphenyl analogs ) validates molecular geometry, ensuring activity correlations are structure-specific.

Q. How can computational modeling guide the design of derivatives targeting specific enzymes (e.g., histone deacetylases)?

  • Workflow :

Docking Studies : Use software like AutoDock Vina to predict binding modes of the carboxylic acid group with enzyme active sites (e.g., zinc coordination in HDACs).

QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. For instance, electron-withdrawing groups at the phenyl ring enhance HDAC affinity .

MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories to prioritize derivatives with prolonged binding .

Q. What are the challenges in crystallizing this compound, and how can they be addressed for structural studies?

  • Challenges : Low solubility in common solvents (e.g., water, ethanol) complicates crystal growth.
  • Solutions : Use mixed-solvent systems (DMSO/water) or vapor diffusion methods. Co-crystallization with cyclodextrins improves lattice packing, as seen in biphenyl-triazole hybrids .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid

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